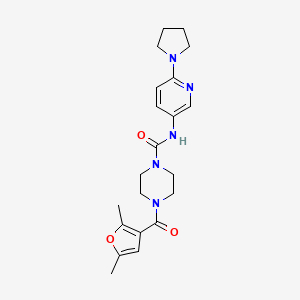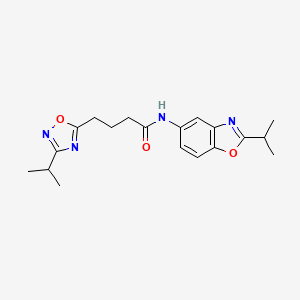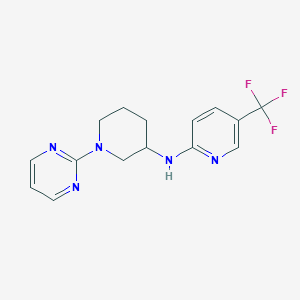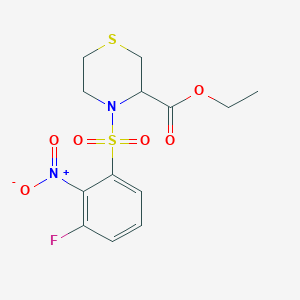![molecular formula C15H21BrN2O B6620610 2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide](/img/structure/B6620610.png)
2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an amino group and a propylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the amino group: This can be done through an amination reaction, where an amine is introduced to the cyclobutyl ring.
Formation of the propylacetamide moiety: This involves the reaction of the amino group with propylacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[1-(4-chlorophenyl)cyclobutyl]amino]-N-propylacetamide
- 2-[[1-(4-fluorophenyl)cyclobutyl]amino]-N-propylacetamide
- 2-[[1-(4-methylphenyl)cyclobutyl]amino]-N-propylacetamide
Uniqueness
2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can affect the compound’s properties and applications.
Eigenschaften
IUPAC Name |
2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-2-10-17-14(19)11-18-15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,18H,2-3,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPQSUXIPKRLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC1(CCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole](/img/structure/B6620549.png)
![Methyl 2-[(3-chloro-4-cyanophenyl)sulfonyl-propylamino]acetate](/img/structure/B6620561.png)
![N-[3-(2-amino-2-oxoethoxy)-4-methoxyphenyl]-2-(4-chlorophenyl)-2-methylpropanamide](/img/structure/B6620566.png)

![N-[4-[(6-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B6620578.png)
![2-cyclopropyl-N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B6620584.png)
![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B6620591.png)
![N-[[2-(methylsulfamoylmethyl)phenyl]methyl]-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxamide](/img/structure/B6620594.png)
![2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6620605.png)
![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B6620608.png)
![Ethyl 2-[[4-(sulfamoylmethyl)phenyl]methylamino]pyridine-3-carboxylate](/img/structure/B6620613.png)
